1-Chloro-2-cyclopropoxybenzene chemical properties and molecular weight
1-Chloro-2-cyclopropoxybenzene chemical properties and molecular weight
As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter the need to balance a molecule's lipophilicity with its metabolic stability. Alkyl aryl ethers are ubiquitous in medicinal chemistry, but they are notorious for their susceptibility to cytochrome P450 (CYP450)-mediated oxidative cleavage.
To circumvent this, the strategic incorporation of a cyclopropoxy group—specifically in the form of building blocks like 1-chloro-2-cyclopropoxybenzene —provides a powerful bioisosteric replacement. This in-depth technical guide explores the physicochemical properties, structural causality, and field-proven synthetic methodologies for 1-chloro-2-cyclopropoxybenzene.
Physicochemical Properties & Molecular Weight Analysis
1-Chloro-2-cyclopropoxybenzene (CAS: 38380-89-1) is a halogenated aryl cyclopropyl ether. The unique combination of an ortho-chloro substituent and a highly strained cyclopropyl ether linkage dictates its physical and chemical behavior. The high s-character of the cyclopropyl C-C bonds alters the hybridization of the ether oxygen, reducing its electron-donating resonance into the aromatic ring compared to standard alkoxy groups[1].
Below is the consolidated quantitative data essential for analytical targeting and pharmacokinetic modeling:
| Property | Value | Computational/Experimental Basis |
| Molecular Formula | C 9 H 9 ClO | Standard IUPAC |
| Molecular Weight | 168.62 g/mol | Calculated via standard atomic weights |
| Exact Mass (Monoisotopic) | 168.034 Da | High-Resolution Mass Spectrometry (HRMS) target |
| Topological Polar Surface Area (TPSA) | 9.2 Ų | Predicts excellent passive membrane permeability[1] |
| Rotatable Bonds | 2 | Confirms high structural rigidity[1] |
| Estimated LogP | ~2.8 | Favorable for oral bioavailability (Lipinski's Rule of 5) |
Structural Causality and Metabolic Stability
Why go through the synthetic trouble of installing a cyclopropoxy group instead of a simple isopropoxy group? The causality lies in steric hindrance and C-H bond dissociation energy (BDE) .
CYP450 enzymes typically initiate the metabolism of alkyl ethers via hydrogen atom abstraction at the α -carbon, followed by oxygen rebound and collapse into a phenol and an aldehyde/ketone. The α -protons on a cyclopropyl ring possess a significantly higher BDE due to the sp2.2 -like hybridization of the ring carbons. Furthermore, the rigid geometry prevents the ideal transition state alignment required by the CYP active site, effectively shutting down the O-dealkylation pathway.
Figure 1: Comparative metabolic stability pathways of alkyl vs. cyclopropyl aryl ethers.
Experimental Workflows: Synthesis of 1-Chloro-2-cyclopropoxybenzene
Historically, aryl cyclopropyl ethers were synthesized via an S N Ar reaction using cyclopropanol. However, this direct substitution exclusively works with highly deactivated arenes (e.g., those with multiple nitro groups). Because 2-chlorophenol is not sufficiently electron-deficient, we must utilize a modern, self-validating Alkenylation-Cyclopropanation Sequence [2].
Figure 2: Two-step alkenylation-cyclopropanation synthetic workflow for aryl cyclopropyl ethers.
Phase 1: Copper-Catalyzed O-Vinylation
Causality: Copper(II) acetate acts as the catalyst to facilitate the C-O bond formation between the phenol and a vinylating agent. An oxygen atmosphere is strictly required to reoxidize the transient Cu(I) species back to the active Cu(II) state during the catalytic cycle[2].
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Preparation: In an oven-dried Schlenk flask, combine 2-chlorophenol (10.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (20.0 mmol, 2.0 equiv), and Cu(OAc) 2 (1.0 mmol, 10 mol%).
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Solvent & Base: Add anhydrous dichloromethane (DCM, 50 mL) and triethylamine (20.0 mmol, 2.0 equiv).
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Atmosphere: Purge the flask with O 2 and maintain under an O 2 balloon.
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Reaction: Stir vigorously at room temperature for 16 hours.
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Validation Check 1: Analyze via TLC (10% EtOAc/Hexane). The reaction is complete when the 2-chlorophenol spot (R f ~0.3) disappears, replaced by the less polar vinyl ether (R f ~0.7).
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Workup: Filter through a pad of Celite to remove copper salts. Wash the filtrate with 1M HCl, followed by brine. Dry over anhydrous Na 2 SO 4 , concentrate, and purify via flash chromatography to isolate 1-chloro-2-(vinyloxy)benzene .
Phase 2: Simmons-Smith Cyclopropanation (Furukawa Modification)
Causality: Diethylzinc reacts with diiodomethane to form the active carbenoid species (IZnCH 2 I). The electron-rich nature of the vinyl ether double bond makes it an excellent nucleophile, accelerating the concerted, stereospecific cycloaddition of the electrophilic carbenoid[2].
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Carbenoid Generation: To a solution of 1-chloro-2-(vinyloxy)benzene (5.0 mmol, 1.0 equiv) in anhydrous DCM (25 mL) at 0 °C under argon, slowly add diethylzinc (1.0 M in hexane, 10.0 mL, 2.0 equiv).
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Diiodomethane Addition: Dropwise add diiodomethane (10.0 mmol, 2.0 equiv). Note: Slow addition is critical to control the exothermic formation of the carbenoid and prevent its thermal decomposition.
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Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours.
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Quenching: Carefully quench with saturated aqueous NH 4 Cl (20 mL) at 0 °C to destroy excess diethylzinc. Extract the aqueous layer with DCM (3 x 20 mL).
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Purification: Dry the combined organic layers over MgSO 4 , concentrate in vacuo, and purify via silica gel chromatography to yield pure 1-chloro-2-cyclopropoxybenzene .
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Validation Check 2 (Self-Validating System): Submit the purified product for 1 H NMR analysis. The protocol is validated as successful if the vinylic protons (multiplets at 5.0–6.5 ppm) are entirely absent, replaced by a distinct, high-field cyclopropyl multiplet integrating for 4 protons between 0.5–0.9 ppm.
References
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Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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1-Bromo-4-cyclopropoxybenzene | C9H9BrO | CID 50998694 (Used for baseline cyclopropoxybenzene physicochemical parameters) Source: PubChem, National Institutes of Health (NIH) URL:[Link]
